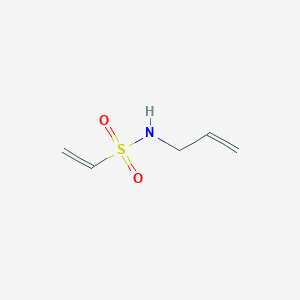

N-Allylethenesulfonamide

Description

Historical Context and Evolution of Sulfonamide Chemistry Relevant to N-Allylethenesulfonamide

The story of sulfonamides began in the early 20th century with the discovery of their antibacterial properties, which revolutionized medicine. ekb.eg The initial breakthrough came with Prontosil, an azo dye containing a sulfonamide group, which was found to be effective against streptococcal infections in 1932. ekb.eg This discovery paved the way for the development of a wide range of sulfa drugs.

The core structure of these early antibacterial agents was typically a 4-aminobenzenesulfonamide. ekb.eg Over the decades, medicinal chemists have extensively modified this basic scaffold to create a vast library of sulfonamide derivatives with a broad spectrum of pharmacological activities, including diuretics, antidiabetic agents, and anticancer drugs. ekb.eg

The evolution of synthetic methodologies has been crucial in expanding the chemical space of sulfonamides. The development of methods for N-vinylation and the incorporation of reactive handles like allyl groups has led to the emergence of versatile building blocks such as this compound. The synthesis of N-vinyl sulfonamides was reported as early as 1955. acs.org More contemporary methods focus on green chemistry principles, such as metal-free and base-free reactions. ekb.eg The introduction of the vinyl group, in particular, created a powerful dienophile and Michael acceptor, opening up new avenues for cycloaddition and conjugate addition reactions. researchgate.netresearchgate.net Similarly, the incorporation of the allyl group provided a handle for various transition-metal-catalyzed reactions and other transformations. benthamscience.com The combination of both these functionalities in this compound represents a convergence of these historical developments, creating a bifunctional molecule with significant synthetic potential.

Significance of this compound as a Unique Chemical Scaffold

A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound is considered a unique and valuable scaffold due to the presence of two distinct and reactive unsaturated moieties: the allyl group (C=C-C-N) and the ethenesulfonamide (B1200577) group (C=C-SO₂N).

The vinylsulfonamide portion of the molecule is a highly activated Michael acceptor and a reactive dienophile for Diels-Alder reactions. researchgate.netspringernature.com The electron-withdrawing nature of the sulfonyl group makes the vinyl double bond susceptible to nucleophilic attack and cycloaddition reactions. nih.gov This reactivity has been exploited in the synthesis of various heterocyclic compounds, including γ- and δ-sultams, which are cyclic sulfonamides. springernature.comnih.gov

The allyl group, on the other hand, provides a different set of synthetic opportunities. It can participate in a variety of transition-metal-catalyzed reactions, such as palladium-catalyzed allylic alkylation and ring-closing metathesis (RCM). nih.govorganic-chemistry.orgwikipedia.org RCM, in particular, is a powerful tool for the construction of cyclic compounds. organic-chemistry.orgwikipedia.org The presence of both the allyl and vinyl groups in this compound allows for sequential or tandem reactions, enabling the rapid construction of complex molecular architectures.

The combination of these two reactive groups on a single, relatively small molecule makes this compound a versatile building block for diversity-oriented synthesis, a strategy used to create large collections of structurally diverse molecules for high-throughput screening in drug discovery and materials science.

Overview of Key Research Domains for this compound

The unique structural features of this compound have made it a target of interest in several key research domains:

Organic Synthesis: The primary application of this compound is as a versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, including cycloadditions, Michael additions, and metathesis reactions, makes it a valuable tool for the synthesis of complex heterocyclic compounds. researchgate.netbenthamscience.comorganic-chemistry.org For instance, intramolecular Diels-Alder reactions of related vinylsulfonamides have been shown to be an efficient method for preparing bicyclic sultams. springernature.comnih.gov

Medicinal Chemistry: The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. ekb.eg The vinylsulfonamide moiety, in particular, has been identified as a covalent inhibitor of certain enzymes, making it an attractive warhead for targeted drug design. nih.gov For example, vinylsulfonamide derivatives have been developed as potent and selective inhibitors of TEAD autopalmitoylation, a process implicated in cancer. nih.gov Furthermore, stilbene-based vinyl sulfonamides have been designed as fluorogenic sensors and covalent stabilizers of transthyretin, a protein involved in amyloidogenesis. nih.gov The this compound scaffold can serve as a starting point for the synthesis of new drug candidates with potential applications in various therapeutic areas.

Materials Science: The presence of two polymerizable double bonds in this compound suggests its potential use as a monomer or cross-linking agent in polymer chemistry. Thiol-ene reactions, which involve the addition of a thiol across a double bond, are a type of "click chemistry" used in polymer synthesis and surface patterning. wikipedia.orgchem-station.com The allyl and vinyl groups of this compound could potentially participate in such reactions to create novel polymers with tailored properties. While specific research on the use of this compound in materials science is still emerging, the reactivity of its functional groups points to promising applications in this field.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂S |

| Molecular Weight | 147.20 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Table 2: Spectroscopic Data of a Related Allyl Sulfonamide

| Spectroscopic Technique | Characteristic Peaks |

|---|---|

| Infrared (IR) | 3301-3234 cm⁻¹ (N-H stretching), 1338-1307 cm⁻¹ (asymmetric SO₂ stretching), 1172-1139 cm⁻¹ (symmetric SO₂ stretching) scielo.br |

| ¹H Nuclear Magnetic Resonance (NMR) | Resonances corresponding to allyl and aromatic protons. scielo.br |

| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances corresponding to allyl and aromatic carbons. scielo.br |

Table 3: Reactivity of this compound Functional Groups

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| Ethenesulfonamide | Diels-Alder Reaction | Cyclic sultams springernature.comnih.gov |

| Michael Addition | β-functionalized sulfonamides researchgate.net | |

| Allyl Group | Ring-Closing Metathesis | Cyclic amines/sulfonamides organic-chemistry.orgwikipedia.org |

| Oxidative Addition | Aziridines, pyrrolidines, oxazolidines benthamscience.com |

Structure

3D Structure

Properties

CAS No. |

15411-32-2 |

|---|---|

Molecular Formula |

C5H9NO2S |

Molecular Weight |

147.20 g/mol |

IUPAC Name |

N-prop-2-enylethenesulfonamide |

InChI |

InChI=1S/C5H9NO2S/c1-3-5-6-9(7,8)4-2/h3-4,6H,1-2,5H2 |

InChI Key |

CHICVXSQEMYXAN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNS(=O)(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Allylethenesulfonamide and Its Analogues

Classical Approaches to N-Allylethenesulfonamide Synthesis

Classical synthetic methods provide foundational routes to this compound, primarily relying on established condensation and transformation reactions.

Condensation Reactions Involving Ethenesulfonyl Halides and Allylamines

The most direct and conventional method for the synthesis of this compound involves the condensation reaction between an ethenesulfonyl halide, typically ethenesulfonyl chloride, and allylamine (B125299). This reaction is a standard procedure for the formation of sulfonamides.

A representative synthesis of a closely related analogue, N-allyl-N-phenylethenesulfonamide, involves the reaction of N-allylaniline with 2-chloroethanesulfonyl chloride. researchgate.net In a typical procedure, the amine is dissolved in a suitable solvent, such as dichloromethane, and a base, for instance, triethylamine, is added to neutralize the hydrogen halide formed during the reaction. The ethenesulfonyl chloride is then added, often at a reduced temperature to control the exothermic reaction, and the mixture is stirred until the reaction is complete. The product is then isolated and purified using standard techniques like extraction and chromatography.

Table 1: Representative Classical Synthesis of an this compound Analogue

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

|---|

Transformations of Precursor Sulfonamides to Introduce Allylic or Ethenyl Moieties

An alternative classical strategy involves the modification of a pre-existing sulfonamide to introduce either the allyl or the ethenyl group. For instance, a primary sulfonamide could be N-allylated using an allyl halide in the presence of a base. Subsequently, an ethenyl group could be introduced at another position if the precursor allows.

More commonly, a precursor containing one of the desired groups is used to construct the sulfonamide. For example, a vinylsulfonamide can be synthesized via the Horner reaction of aldehydes and diphenylphosphorylmethanesulfonamide. organic-chemistry.org This method provides a route to vinyl sulfonamides which could then potentially be N-allylated. However, direct N-allylation of a vinylsulfonamide might be complicated by competing reactions at the vinyl group.

A novel approach for the synthesis of terminal vinyl sulfonamides utilizes an α-selenoether masking group. rsc.org This method involves the sulfonylation of an amine with 1-bromoethane-1-sulfonyl chloride, followed by displacement of the bromide with phenyl selenide. The resulting selenoether can be oxidized under mild conditions to yield the terminal vinyl sulfonamide. This strategy could be adapted to use allylamine as the starting amine to directly generate this compound.

Organocatalytic Synthesis of this compound Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. While specific organocatalytic routes to this compound are not extensively documented, the principles of enantioselective and diastereoselective organocatalysis can be applied to the synthesis of its chiral derivatives.

Enantioselective and Diastereoselective Organocatalytic Routes

The development of chiral organocatalysts has enabled the enantioselective synthesis of various compounds, including sulfonamides. An organocatalytic approach to chiral this compound derivatives could involve the asymmetric addition of a nucleophile to an electrophilic precursor in the presence of a chiral catalyst. For instance, an organocatalytic atroposelective N-alkylation has been developed to access sulfonamides containing an allyl entity with axial chirality. researchgate.net

Bifunctional Organocatalyst Design for Sulfonamide Formation

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base functionality, are highly effective in promoting reactions by activating both the nucleophile and the electrophile. The design of such catalysts for the enantioselective formation of sulfonamides is an active area of research. While a specific application to this compound is not reported, these catalysts could potentially be employed in an asymmetric sulfonylation of a prochiral amine or the addition of a sulfonamide to an electrophile to generate chiral derivatives.

Transition Metal-Catalyzed Synthetic Pathways to this compound and Related Compounds

Transition metal catalysis offers a versatile and efficient platform for the synthesis of complex molecules, including this compound and its analogues. Various transition metals, such as rhodium, palladium, and copper, have been utilized in reactions involving N-allyl and vinyl sulfonamides.

A notable example is the synthesis of N-allyl-N-phenylethenesulfonamide, which can be achieved through two distinct routes. researchgate.net One pathway involves the allylation of acetanilide, followed by reaction with 2-chloroethanesulfonyl chloride and subsequent elimination to form the diene-sulfonamide. This product was then used in transition metal-catalyzed arylation reactions. Specifically, a palladium-catalyzed Matsuda-Heck reaction with arenediazonium salts occurred preferentially at the more electron-rich N-allyl double bond, while a ruthenium-catalyzed C-H activating alkenylation with acetanilides took place at the electron-deficient ethenesulfonamide (B1200577) double bond. researchgate.net

Table 2: Transition Metal-Catalyzed Reactions of an this compound Analogue

| Substrate | Catalyst System | Reactant | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| N-allyl-N-phenylethenesulfonamide | Pd(OAc)2 / P(2-furyl)3 | Arenediazonium salt | Matsuda-Heck Arylation | C-allylated product | researchgate.net |

Rhodium(III)-catalyzed oxidative olefination of N-allyl sulfonamides with activated olefins has also been reported. rsc.org This reaction leads to the formation of butadiene products, which can be further cyclized. Such a strategy could potentially be adapted for the synthesis of functionalized this compound derivatives.

Furthermore, palladium-catalyzed reactions of N-allylbenzotriazoles with sulfonamides provide a facile route to N-allylsulfonamides. acs.org Copper-catalyzed reactions have also been employed in the synthesis of N-arylsulfonamides and N-acylsulfonamides, showcasing the broad utility of this metal in forming N-S bonds. nie.edu.sgnih.govthieme.de While not directly applied to this compound, these methods highlight the potential for copper-catalyzed cross-coupling reactions in its synthesis.

Cross-Coupling Reactions for Allylic or Vinylic Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, these methods can be employed to introduce either the allyl or the vinyl group.

Palladium-catalyzed cross-coupling reactions represent a prominent strategy for the synthesis of N-allylsulfonamides. One approach involves the reaction of a suitable sulfonamide with an allylic partner. For instance, the palladium-catalyzed reaction of sulfonamides with allylic acetates or carbonates can furnish the desired N-allylated products. This transformation typically proceeds via a π-allyl palladium intermediate.

Aryl and vinyl sulfonates can also serve as effective coupling partners in palladium-catalyzed reactions, offering an alternative to the more common organohalides. primescholars.comrsc.org This approach allows for the coupling of a vinylsulfonate with an appropriate allylic nucleophile or vice-versa.

Arylboronic acids can be utilized in palladium-catalyzed chlorosulfonylation reactions to produce arylsulfonyl chlorides, which are precursors to sulfonamides. nih.gov While this method is primarily for aryl sulfonamides, it demonstrates the utility of boronic acids in the broader context of sulfonamide synthesis.

The following table summarizes representative palladium-catalyzed cross-coupling reactions for the formation of C-N and C-C bonds relevant to the synthesis of N-allylsulfonamide analogues.

| Catalyst/Ligand | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Pd(dba)₂ / XPhos | Sulfonamide | Aryl Bromide | α-Arylated Sulfonamide | High | organic-chemistry.org |

| Pd(0) nanoparticles | Allyl Acetate | Vinyl Siloxane | 1,4-Pentadiene | High | organic-chemistry.org |

| SPhos Pd G3 | Aryl Bromide | N-Sulfinylamine | Sulfinamide | 85 | nih.govorganic-chemistry.org |

This table presents data from analogous reactions and is intended to be illustrative of the potential of cross-coupling methodologies.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the formation of new bonds, avoiding the need for pre-functionalized starting materials. In the context of this compound synthesis, C-H functionalization can be envisioned for the introduction of the allylic or vinylic group.

Palladium-catalyzed allylic C-H sulfonylation of terminal alkenes provides a direct route to allylsulfones. uninsubria.it This method involves the activation of an allylic C-H bond and subsequent reaction with a sulfonyl precursor. While this directly forms a C-S bond, the principles can be conceptually extended to the formation of N-allyl systems.

Recent advancements have also demonstrated the utility of group IX metal catalysis in oxidative allylic C-H functionalization, offering complementarity to palladium-catalyzed systems. nih.gov These methods often proceed through a π-allyl metal intermediate and can be applied to a variety of nucleophiles.

The following table provides examples of C-H functionalization reactions that are pertinent to the synthesis of sulfonamide-containing structures.

| Catalyst | Substrate | Reagent | Product Type | Key Feature | Reference |

| Pd(II) | Terminal Alkene | Sulfinate Anion | Allylsulfone | Direct C-H Sulfonylation | uninsubria.it |

| Group IX Metals | Unactivated Alkene | Various Nucleophiles | Allylic Functionalization | Alternative to Pd-catalysis | nih.gov |

This table is a conceptual representation based on analogous C-H functionalization reactions.

Electro-Organic Synthesis for this compound

Electro-organic synthesis utilizes electrical current to drive chemical reactions, offering a green and sustainable alternative to conventional methods that often rely on stoichiometric reagents. primescholars.comprimescholars.com This approach is particularly attractive for the synthesis of this compound due to its potential for mild reaction conditions and high selectivity.

Electrochemical Activation of Sulfonyl and Unsaturated Precursors

The electrochemical synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been reported. organic-chemistry.orgnih.gov This method proceeds via the formation of sulfonyl radicals through direct oxidation or a mediator-assisted pathway, followed by the radical addition to olefins. organic-chemistry.org The reaction is typically carried out in an undivided cell with graphite electrodes under a constant current at room temperature. organic-chemistry.org This strategy avoids the use of harsh oxidants and transition metals. organic-chemistry.org

An electrochemical three-component synthesis of vinyl sulfonamides from cinnamic acids, sulfur dioxide, and amines has also been developed. researchgate.net This metal-free protocol employs inexpensive graphite electrodes and facilitates a decarboxylative transformation under mild conditions, yielding (E)-β-styryl sulfonamides with high regio- and stereoselectivity. researchgate.net

The table below illustrates the conditions and outcomes of relevant electrochemical syntheses.

| Precursor 1 | Precursor 2 | Electrode Material | Key Conditions | Product Type | Yield (%) | Reference |

| Sodium Sulfinate | Olefin | Graphite | Constant current, MeCN/H₂O, Na₂CO₃, NaI | Vinyl/Alkyl/Allyl Sulfone | up to 74 | organic-chemistry.org |

| Cinnamic Acid | SO₂, Amine | Graphite | Metal-free, decarboxylative | (E)-β-Styryl Sulfonamide | High | researchgate.net |

This table is based on reported electrochemical syntheses of related sulfone and sulfonamide structures.

Green Chemistry Principles in Electro-Organic this compound Synthesis

Electro-organic synthesis aligns well with the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. primescholars.comprimescholars.comresearchgate.netresearchgate.netyale.edu The use of electrons as a "clean" reagent eliminates the need for chemical oxidants or reductants, thereby reducing the generation of byproducts. primescholars.comresearchgate.net

Key green chemistry aspects of electrochemical synthesis include:

Energy Efficiency: Reactions can often be conducted at ambient temperature and pressure, reducing energy consumption. researchgate.net

Use of Safer Solvents: Many electrochemical reactions can be performed in environmentally benign solvents, including water or solvent mixtures with reduced organic content. researchgate.net

Waste Reduction: The selective nature of electrochemical reactions often leads to cleaner product formation and minimizes the need for extensive purification, thus reducing solvent and material waste. primescholars.comprimescholars.com

The application of these principles in the synthesis of this compound would involve designing an electrochemical cell that efficiently generates the desired product from readily available and less hazardous starting materials, such as ethenesulfonyl chloride or its precursors and allylamine, in a process that minimizes energy input and waste output.

Solvent-Free and Mechanochemical Methodologies in Sulfonamide Synthesis

Solvent-free and mechanochemical approaches represent a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile organic solvents, which are often a major source of chemical waste and environmental pollution.

Solid-State Reactions for this compound Formation

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to induce chemical reactions, has been successfully applied to the synthesis of aromatic sulfonamides. rsc.orgresearchgate.net A three-component palladium-catalyzed aminosulfonylation reaction of K₂S₂O₅ and an amine with aryl bromides or aromatic carboxylic acids has been developed using this technique. rsc.orgthieme-connect.com This method offers a novel, green strategy for producing a diverse range of sulfonamides with broad functional group tolerance and can be scaled up to gram quantities. rsc.orgthieme-connect.com

While specific examples for the solid-state synthesis of this compound are not prevalent in the literature, the principles of mechanochemistry can be applied. A potential approach would involve the ball-milling of a solid mixture of an ethenesulfonyl precursor, such as a sulfonyl halide or a sulfonyl-activated species, with allylamine. The mechanical forces would facilitate the intimate mixing of the reactants and provide the energy required for the reaction to proceed, potentially in the absence of a solvent.

The following table outlines a conceptual mechanochemical approach for the synthesis of sulfonamides.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Type | Reference |

| Aryl Bromide | K₂S₂O₅ | Amine | Palladium | Ball-milling | Aromatic Sulfonamide | rsc.orgthieme-connect.com |

This table illustrates a mechanochemical method for synthesizing aromatic sulfonamides, which could be adapted for this compound.

Mechanochemical Activation in Sulfonamide Bond Formation

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, has emerged as a powerful and sustainable strategy for the formation of sulfonamide bonds. rsc.org This solvent-free approach, typically conducted in a ball mill, offers significant advantages over traditional solution-phase synthesis, including reduced waste, shorter reaction times, and often milder reaction conditions. researchgate.netrsc.org The application of mechanical force, through grinding or milling, can lower activation barriers and enhance reaction kinetics, enabling efficient bond formation in the solid state. researchgate.net

Research has demonstrated the feasibility of synthesizing a diverse range of sulfonamides using mechanochemical methods. rsc.orgnih.gov A notable approach involves a three-component palladium-catalyzed aminosulfonylation reaction. rsc.orgnih.govthieme-connect.com In this method, reagents such as an aryl bromide or carboxylic acid, an amine, and a sulfur dioxide source like potassium metabisulfite (K₂S₂O₅) are combined in a milling vessel. rsc.orgthieme-connect.com The mechanical energy generated during milling facilitates the catalytic cycle, leading to the formation of the desired sulfonamide with high efficiency. rsc.org This strategy is noted for its tolerance of a wide array of functional groups and has been successfully scaled up to gram-level production. rsc.orgnih.gov

The effectiveness of mechanochemical activation is not limited to multi-component reactions. It has also been applied to the synthesis of sulfur(VI) fluorides, which are precursors to sulfonamides, under solvent-free conditions using a mixer mill. acs.org This process often results in good to excellent yields and shorter reaction times compared to its solution-based counterparts. acs.org

The choice of milling equipment, such as planetary ball mills or mixer mills, and parameters like milling frequency and time, are crucial for optimizing reaction outcomes. acs.orgnih.govrsc.org While specific studies on the mechanochemical synthesis of this compound are not extensively detailed, the established protocols for other sulfonamides provide a strong foundation for its potential synthesis via this green methodology. The general principles involve the intimate mixing and activation of a suitable sulfonyl precursor and an amine through mechanical force.

Below is a representative table summarizing findings from mechanochemical sulfonamide syntheses, illustrating the scope and efficiency of this technique.

| Entry | Aryl/Alkyl Source | Amine | Sulfur Source | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Aryl Bromide | Primary Aliphatic Amine | K₂S₂O₅ | Pd Catalyst, Ball Mill | 85 | rsc.orgnih.gov |

| 2 | Aromatic Carboxylic Acid | Secondary Aliphatic Amine | K₂S₂O₅ | Pd Catalyst, Ball Mill | 78 | rsc.orgthieme-connect.com |

| 3 | Aryl Bromide | Aromatic Amine | K₂S₂O₅ | Pd Catalyst, Ball Mill | 92 | rsc.orgnih.gov |

| 4 | Sulfonyl 2-methylimidazole | - | - | KHF₂, Acetic Acid, Mixer Mill | 90 (for Sulfonyl Fluoride) | acs.org |

| 5 | Aromatic Carboxylic Acid | Primary Aromatic Amine | K₂S₂O₅ | Pd Catalyst, Ball Mill | 81 | thieme-connect.com |

Reaction Mechanisms Involving N Allylethenesulfonamide

Nucleophilic Processes on the Sulfonamide Moiety

The sulfonamide group can influence the reactivity of the adjacent allylic and vinylic centers and can itself be a site for nucleophilic attack or activation.

While specific studies on SN1 and SN2 reactions directly at the allylic or vinylic centers of N-Allylethenesulfonamide are not extensively documented, the principles of nucleophilic substitution can be applied to understand its potential reactivity. The sulfonamide group is strongly electron-withdrawing, which can influence the stability of charged intermediates.

In a potential SN1-type reaction, the departure of a leaving group from the allylic position would lead to the formation of an allylic carbocation. The stability of this carbocation is a critical factor for the reaction to proceed. Conversely, in an SN2-type reaction, a nucleophile would attack the electrophilic carbon in a single concerted step, leading to an inversion of stereochemistry if the carbon is chiral. savemyexams.comleah4sci.com Allylic systems can also undergo SN1' or SN2' reactions, where the nucleophile attacks at the γ-carbon of the allylic system, leading to a rearranged product. youtube.com

The electron-withdrawing nature of the sulfonamide group would likely disfavor the formation of an adjacent carbocation, making an SN1 pathway at the α-carbon less probable. However, it could potentially activate the double bonds towards certain nucleophilic attacks. For a nucleophilic substitution to occur at the vinylic carbon, an addition-elimination or an elimination-addition mechanism would typically be required, as direct SN1 and SN2 reactions are generally disfavored at sp2-hybridized centers.

Table 1: Factors Influencing SN1 vs. SN2 Reactions

| Factor | SN1 | SN2 |

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Leaving Group | Good leaving group is essential | Good leaving group is essential |

| Solvent | Polar protic solvents favor | Polar aprotic solvents favor |

| Intermediate | Carbocation | Transition state |

| Stereochemistry | Racemization | Inversion of configuration |

Amide C-N Bond Activation in N-Sulfonyl Amides

The activation of the C-N bond in amides is a challenging transformation due to the high stability of the amide linkage. However, N-sulfonyl amides exhibit enhanced reactivity compared to simple amides, making C-N bond cleavage more feasible. nih.gov This activation can be achieved through various strategies, including metal catalysis and organocatalysis. nih.gov

In the context of this compound, the nitrogen atom is part of a sulfonamide, which can be considered a type of amide. Research has shown that the C-N bonds in N-sulfonyl amides can be cleaved under certain conditions. For instance, nickel-catalyzed reactions have been developed for the carboacylation of alkenes involving the activation of an amide C-N bond in o-allylbenzamides. nih.gov Organocatalytic methods have also been successful in the asymmetric cleavage of C-N bonds in N-sulfonyl biaryl lactams.

These studies suggest that the C(vinyl)-N bond in this compound could potentially be activated, leading to reactions where the ethenesulfonyl group is cleaved from the allyl amine moiety. This would provide a pathway for the functionalization of the nitrogen atom or the vinyl group.

Radical Pathways of this compound

The unsaturated bonds in this compound make it a suitable substrate for radical reactions. These can involve the generation of sulfonyl radicals or the addition of radicals to the double bonds.

Sulfonyl radicals can be generated from various precursors, such as sulfonyl chlorides or sulfonyl hydrazides, often through photoredox catalysis or with the use of radical initiators. rsc.orgnih.govresearchgate.net These electrophilic radicals readily add to electron-rich double bonds.

While this compound itself is not a typical precursor for sulfonyl radicals, it can react with them. The addition of a sulfonyl radical to one of the double bonds in this compound would generate a new carbon-centered radical. This intermediate can then undergo further reactions, such as cyclization or intermolecular trapping. For example, the visible-light-mediated generation of sulfamoyl radicals and their subsequent trapping by electron-rich olefins provides a route to various sulfonamides. chemrxiv.org

The double bonds in this compound are susceptible to attack by other radical species. This can initiate a chain reaction leading to polymerization. youtube.comlibretexts.org In a typical radical polymerization process, a radical initiator generates a radical which then adds to a monomer unit (in this case, this compound), creating a new radical that can then react with another monomer molecule. hacettepe.edu.tr This process repeats, leading to the formation of a polymer chain.

The reactivity of the allyl and vinyl groups towards radical polymerization may differ. Generally, vinyl groups are more susceptible to radical polymerization than isolated allyl groups. The radical polymerization of styrene-derived sulfonamides has been demonstrated, suggesting that the vinyl group in this compound could undergo similar reactions to form polymers with sulfonamide functionalities. researchgate.net

Table 2: Common Initiators for Radical Polymerization

| Initiator Type | Example | Activation Method |

| Peroxides | Benzoyl peroxide | Heat or UV light |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Heat or UV light |

| Redox Initiators | Persulfate/bisulfite | Room temperature |

Electrophilic Additions to the Unsaturated Bonds

The electron-rich π-bonds of the allyl and vinyl groups in this compound are susceptible to attack by electrophiles. wikipedia.org An electrophilic addition reaction involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. unacademy.com

The regioselectivity of electrophilic addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. utdallas.edu

For this compound, electrophilic addition could occur at either the allyl or the vinyl double bond. The presence of the electron-withdrawing sulfonamide group can influence the reactivity and regioselectivity of these additions. For the vinyl group, the sulfonamide would likely direct the electrophile to the terminal carbon, leading to a carbocation at the carbon adjacent to the sulfur atom. For the allyl group, the addition would proceed to form the more stable secondary carbocation.

Typical electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst). wikipedia.org

Table 3: Predicted Major Products of Electrophilic Addition to this compound

| Reagent | Addition to Vinyl Group (Predicted) | Addition to Allyl Group (Predicted) |

| HBr | N-Allyl-2-bromoethanesulfonamide | N-(2-Bromopropyl)ethenesulfonamide |

| Cl₂ | N-Allyl-1,2-dichloroethanesulfonamide | N-(2,3-Dichloropropyl)ethenesulfonamide |

| H₂O/H⁺ | N-Allyl-2-hydroxyethanesulfonamide | N-(2-Hydroxypropyl)ethenesulfonamide |

Regioselectivity and Stereoselectivity in Electrophilic Addition to the Allyl Group

The allyl group in this compound is susceptible to electrophilic attack. The regioselectivity of this addition is dictated by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation adjacent to the nitrogen atom. The electron-withdrawing nature of the sulfonamide group can influence the stability of this carbocation.

The stereoselectivity of the addition is dependent on the reaction mechanism and the nature of the electrophile. For instance, halogenation reactions often proceed through a cyclic halonium ion intermediate, which typically results in anti-addition of the nucleophile. The stereochemical outcome can also be influenced by the presence of chiral catalysts or auxiliaries, which can create a diastereoselective or enantioselective environment.

Research on related N-allyl sulfonamides has demonstrated that the stereochemistry of addition reactions can be controlled. For example, palladium-catalyzed three-component tandem reactions of N-buta-2,3-dienyl sulfonamides have been shown to produce substituted (Z)-N-allyl sulfonamides with high stereoselectivity nih.gov. This is attributed to the formation of a six-membered palladacycle intermediate that directs the stereochemical outcome nih.gov. While not directly studying this compound, these findings suggest that metal-catalyzed additions could offer a high degree of stereocontrol.

Table 1: Factors Influencing Regio- and Stereoselectivity in Electrophilic Addition to N-Allyl Sulfonamides

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Electrophile | Governed by Markovnikov's rule (carbocation stability). | Can lead to syn or anti addition depending on the formation of cyclic intermediates (e.g., halonium ion). |

| Solvent | Polar solvents can stabilize carbocation intermediates, potentially affecting regioselectivity. | Can influence the stability of stereoisomeric transition states. |

| Catalyst | Can direct the electrophile to a specific position. | Chiral catalysts can induce high levels of diastereo- or enantioselectivity. |

| Sulfonamide Group | The electron-withdrawing nature can influence the stability of the carbocation intermediate. | Can sterically hinder certain approaches of the electrophile. |

Reaction Kinetics and Thermodynamics of Addition Reactions

The kinetics of electrophilic addition to the allyl group of this compound are expected to follow a rate law that is dependent on the concentrations of both the sulfonamide and the electrophile. The reaction rate is influenced by several factors, including the nature of the electrophile, the solvent polarity, and the temperature. Stronger electrophiles will generally react faster.

Cyclization and Rearrangement Reactions of this compound

The structure of this compound provides opportunities for intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular Cyclization Pathways

Intramolecular cyclization of N-allyl sulfonamides is a known method for synthesizing nitrogen-containing heterocyclic compounds researchgate.net. These reactions can be initiated by various means, including radical, electrophilic, or transition-metal-catalyzed pathways. The regioselectivity of the cyclization is governed by Baldwin's rules, which predict the favored ring closure based on the orbital overlap of the reacting centers.

For this compound, a potential intramolecular cyclization could involve the nitrogen atom of the sulfonamide acting as a nucleophile and attacking the double bond of the ethenesulfonyl group, or vice versa. The feasibility of such a reaction would depend on the activation of the double bonds and the geometric constraints of the molecule. Radical cyclizations of related ene sulfonamides have been shown to produce bicyclic and tricyclic imines through an initial cyclization followed by elimination of a sulfonyl radical nih.gov.

Carbocation Rearrangements in this compound Derivatives

In reactions that proceed through carbocation intermediates, such as certain electrophilic additions or solvolysis of derivatives, rearrangements can occur. If a carbocation is formed at a position where a more stable carbocation can be generated through a 1,2-hydride or 1,2-alkyl shift, this rearrangement is likely to occur. For derivatives of this compound, the stability of any formed carbocation would be influenced by the presence of the sulfonamide group.

Studies on N-allyl-N-sulfonyl ynamides have shown unexpected N-to-C 1,3-sulfonyl shifts occurring through thermal aza-Claisen rearrangements, which involve concerted pericyclic rearrangements rather than discrete carbocation intermediates nih.govnih.gov. This highlights that rearrangement pathways in these systems are not limited to classic carbocation shifts.

Elimination Reactions from this compound Precursors

Precursors derived from this compound, for example, through the addition of a leaving group to one of the double bonds, can undergo elimination reactions to regenerate an unsaturated system. The mechanism of these eliminations, either E1 or E2, is dependent on several factors.

E1 and E2 Mechanisms Relevant to Unsaturated Sulfonamides

The E2 (bimolecular elimination) mechanism is a one-step process where a base removes a proton, and a leaving group departs simultaneously. This mechanism is favored by strong, bulky bases and a substrate with an anti-periplanar arrangement of the proton and the leaving group. The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base byjus.comdalalinstitute.com. For precursors of unsaturated sulfonamides, the acidity of the proton to be removed would be influenced by the electron-withdrawing sulfonamide group.

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a weak base to form the double bond. This mechanism is favored by good leaving groups, stable carbocation formation (tertiary > secondary), and polar protic solvents that can stabilize the carbocation byjus.comlibretexts.org. The rate of an E1 reaction is first-order, depending only on the concentration of the substrate byjus.comdalalinstitute.com. Given the potential for carbocation formation in derivatives of this compound, the E1 pathway is a plausible mechanism under appropriate conditions.

Competition between E1 and E2 mechanisms is common and the predominant pathway is determined by the reaction conditions.

Table 2: Comparison of E1 and E2 Mechanisms for Unsaturated Sulfonamide Precursors

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base | Weak base required | Strong base favored |

| Substrate | Favored with substrates that form stable carbocations (3° > 2°) | Can occur with 1°, 2°, and 3° substrates |

| Leaving Group | Good leaving group is important | Good leaving group is important |

| Solvent | Polar protic solvents favor this pathway | Solvent polarity is less critical, but polar aprotic can be favorable |

| Stereochemistry | No specific geometric requirement | Requires an anti-periplanar arrangement of H and the leaving group |

| Rearrangements | Carbocation rearrangements are possible | No rearrangements |

Stereochemical Outcomes of Elimination Processes

The stereochemical outcome of an elimination reaction that could form a vinylsulfonamide, such as this compound, is contingent upon the stereochemistry of the starting material. libretexts.org For an E2 reaction to occur, the molecule must adopt a conformation where the beta-hydrogen and the leaving group are in an anti-periplanar arrangement. chemistrysteps.com

In a scenario where a precursor molecule has a single beta-hydrogen, the elimination reaction is stereospecific. chemistrysteps.com This means that the stereochemistry of the starting material will definitively determine the stereochemistry of the product. For instance, if the precursor has a specific diastereomeric configuration, it will yield a single, specific stereoisomer of the alkene product. This is because only one conformation allows for the necessary anti-periplanar alignment for the E2 mechanism to proceed. chemistrysteps.comkhanacademy.org

Conversely, if the beta-carbon of the precursor has two hydrogen atoms, the reaction is stereoselective. chemistrysteps.com This implies that while two different stereoisomers of the product are possible (E and Z isomers), one will be formed in preference to the other. The selectivity is determined by the relative stabilities of the two possible transition states leading to the different products. Typically, the transition state that leads to the more thermodynamically stable alkene (usually the E-isomer, where larger groups are further apart) is lower in energy and will therefore be the major pathway, resulting in a higher yield of that isomer. chemistrysteps.comchemistrysteps.com

The principles of stereospecificity and stereoselectivity in E2 reactions are summarized in the table below, illustrating the relationship between the substrate and the potential products in the synthesis of a generic vinylsulfonamide.

| Precursor Stereochemistry | Number of Beta-Hydrogens | Type of Reaction | Stereochemical Outcome |

| Single Diastereomer | One | Stereospecific | A single stereoisomer of the alkene is formed. |

| Achiral or Racemic Mixture | Two | Stereoselective | A mixture of E and Z isomers is formed, with the more stable isomer predominating. |

While specific experimental data for this compound is not available, these fundamental principles of elimination reaction stereochemistry provide a solid foundation for predicting the stereochemical outcomes of its potential synthetic routes involving elimination steps.

Advanced Applications of N Allylethenesulfonamide in Organic Synthesis

N-Allylethenesulfonamide in Olefin Metathesis

Olefin metathesis, a powerful carbon-carbon double bond-forming reaction, has been extensively utilized in the synthesis of complex molecules. This compound, with its two distinct olefinic functionalities, serves as an excellent substrate for various metathesis reactions, including ring-closing metathesis, cross-metathesis, and tandem metathesis sequences.

Ring-closing metathesis (RCM) is a widely employed strategy for the synthesis of macrocyclic compounds, which are prevalent in many biologically active natural products and pharmaceuticals. drughunter.comnih.gov The strategic placement of two terminal olefins within a single molecule allows for an intramolecular metathesis event to forge a cyclic structure. While direct examples involving this compound are not prevalent in the literature, its structure provides a clear blueprint for the design of precursors for macrocyclization.

To employ this compound in RCM, it must first be elaborated into a diene by attaching a second olefin-containing fragment to the sulfonamide nitrogen or through a cross-metathesis reaction (vide infra). For instance, alkylation of the sulfonamide nitrogen with an olefin-terminated chain would generate a suitable RCM precursor. The subsequent RCM reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, would then yield a sulfonamide-containing macrocycle. The general approach is depicted below:

Scheme 1: General Strategy for RCM involving a derivative of this compound

The success and efficiency of the RCM reaction are influenced by factors such as the nature of the catalyst, the length and flexibility of the tether connecting the two olefins, and the reaction conditions. nih.gov

A hypothetical example of a diene precursor derived from this compound suitable for RCM is shown in the table below.

| Diene Precursor | Catalyst | Resulting Macrocycle |

| N-Allyl-N-(alkenyl)ethenesulfonamide | Grubbs' 2nd Generation Catalyst | Macrocyclic sulfonamide |

This strategy opens avenues for the synthesis of novel macrocyclic structures incorporating the sulfonamide functional group, which is a key pharmacophore in many therapeutic agents.

Cross-metathesis (CM) is a powerful intermolecular reaction that allows for the coupling of two different olefinic partners. nih.govnih.gov this compound, possessing both a terminal allyl group and a vinylsulfonamide, can participate in CM reactions with a wide range of olefinic substrates, leading to the formation of functionalized α,β-unsaturated sulfonamides. nih.gov These products are valuable intermediates in organic synthesis.

The reactivity of the two olefinic groups in this compound can be differentiated. The terminal allyl group is generally more reactive in CM than the electron-deficient vinylsulfonamide moiety. This differential reactivity can be exploited to achieve selective transformations.

Research has shown that the cross-metathesis of vinyl sulfonamides with various olefins proceeds smoothly in the presence of Hoveyda-Grubbs type catalysts. nih.gov The reaction typically affords the (E)-isomer of the product with high selectivity. A variety of functional groups are tolerated in the olefin partner, including esters, silyl (B83357) ethers, and even basic nitrogen groups, demonstrating the broad applicability of this methodology. nih.gov

Table 1: Examples of Cross-Metathesis Reactions with a Vinyl Sulfonamide Core Structure

| Vinyl Sulfonamide Partner | Olefin Partner | Catalyst | Product | Yield (%) | Ref |

| N,N-Diethylethenesulfonamide | tert-Butyl(hex-5-en-1-yloxy)dimethylsilane | Hoveyda-Grubbs 2nd Gen. | (E)-N,N-Diethyl-6-((tert-butyldimethylsilyl)oxy)hex-1-enesulfonamide | 85 | nih.gov |

| N,N-Diethylethenesulfonamide | Methyl 10-undecenoate | Hoveyda-Grubbs 2nd Gen. | (E)-Methyl 11-(N,N-diethylsulfamoyl)undec-10-enoate | 78 | nih.gov |

| N-Monosubstituted vinylsulfonamide | Styrene | Hoveyda-Grubbs 2nd Gen. (5 mol%) | (E)-N-Substituted-2-phenylethenesulfonamide | 75 | nih.gov |

Data is representative of the cross-metathesis of vinyl sulfonamides, the core reactive moiety of this compound.

The resulting functionalized α,β-unsaturated sulfonamides can be further elaborated, for example, through Michael addition or by serving as dienophiles in Diels-Alder reactions.

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. This compound is an ideal substrate for designing tandem metathesis sequences. A plausible and synthetically useful tandem reaction is a cross-metathesis followed by a ring-closing metathesis (CM-RCM).

In such a sequence, the more reactive terminal allyl group of this compound would first undergo a cross-metathesis with a diene. The product of this initial CM step would be a new, more complex diene, which would then be poised to undergo an intramolecular RCM to furnish a cyclic sulfonamide.

Scheme 2: Hypothetical Tandem CM-RCM Reaction of this compound

This type of tandem sequence allows for the rapid construction of complex heterocyclic frameworks from simple starting materials. The feasibility and outcome of such a reaction would depend on the specific diene partner, catalyst, and reaction conditions.

Hydrofunctionalization Reactions Utilizing this compound

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a carbon-carbon multiple bond, are highly atom-economical methods for introducing functionality into organic molecules. The two olefinic moieties in this compound are susceptible to hydrofunctionalization, offering pathways to a variety of saturated and functionalized sulfonamide derivatives.

Hydroamination, the addition of an N-H bond across a double or triple bond, is a direct method for the synthesis of amines. beilstein-journals.orgthieme-connect.de The allylic and ethenyl groups of this compound can, in principle, undergo hydroamination. The regioselectivity of the addition would be influenced by the catalyst and the reaction conditions.

For the allyl group, both Markovnikov and anti-Markovnikov addition products are possible. Anti-Markovnikov hydroamination of unactivated alkenes with sulfonamides has been achieved using photoredox catalysis, which proceeds via a radical mechanism. nih.gov This would lead to the formation of a primary amine at the terminal carbon of the former allyl group.

The electron-deficient nature of the ethenylsulfonamide moiety makes it a good Michael acceptor. Therefore, the hydroamination of this group is expected to proceed via a conjugate addition mechanism, with the nucleophilic amine adding to the β-carbon relative to the sulfonyl group.

Table 2: Potential Hydroamination Products of this compound

| Moiety | Reagent | Catalyst/Conditions | Potential Product |

| Allyl | Sulfonamide | Photoredox catalysis | N-(3-aminopropyl)ethenesulfonamide derivative (anti-Markovnikov) |

| Ethenyl | Amine | Base | N-Allyl-2-(amino)ethanesulfonamide derivative (Michael addition) |

These hydroamination reactions provide a route to amino-functionalized sulfonamides, which are of interest in medicinal chemistry.

The strategic placement of functional groups within a molecule containing this compound can enable intramolecular hydrofunctionalization reactions, leading to the formation of nitrogen-containing heterocycles. benthamscience.comnih.gov This approach is a powerful strategy for the synthesis of cyclic compounds.

For example, if the this compound core is modified to contain a tethered nucleophile, such as an amine or an alcohol, an intramolecular cyclization can be induced. The cyclization can be directed to either the allyl or the ethenyl group, depending on the length of the tether and the reaction conditions.

Intramolecular hydroamination of an alkenyl sulfonamide is a known method for the synthesis of cyclic sulfonamides. nih.gov For instance, a derivative of this compound bearing a tethered amine could undergo an intramolecular hydroamination to form a pyrrolidine (B122466) or piperidine (B6355638) ring fused to the sulfonamide nitrogen.

Scheme 3: General Strategy for Intramolecular Hydrofunctionalization

This strategy provides a versatile entry into a range of saturated N-heterocycles, which are important structural motifs in many natural products and pharmaceuticals.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. beilstein-journals.org These reactions are highly valued in organic synthesis for their efficiency, ability to rapidly generate molecular complexity, and adherence to the principles of green chemistry. rsc.orgnih.gov

Design and Scope of MCRs with this compound as a Component

The bifunctional nature of this compound, featuring both an electron-deficient vinylsulfonamide moiety and a nucleophilic/radically active allyl group, makes it a versatile component for the design of novel MCRs. The vinyl group can act as a Michael acceptor or a dienophile in cycloaddition reactions, while the allyl group can participate in various transition-metal-catalyzed transformations.

The design of MCRs involving this compound can be envisioned through several established reaction paradigms. For instance, in a Povarov-type reaction, this compound could potentially act as the dienophile, reacting with an in situ-generated N-arylimine (from an aniline (B41778) and an aldehyde) to produce complex tetrahydroquinoline scaffolds. nih.gov Similarly, its vinyl group is a suitable candidate for Aza-Michael additions, which could be integrated into MCRs to build complex nitrogen-containing heterocycles.

The scope of substrates for these potential MCRs is broad. Aromatic and aliphatic aldehydes could be employed to generate diversity in the imine component. organic-chemistry.org The choice of aniline allows for further functionalization of the resulting heterocyclic core. The sulfonamide nitrogen in this compound can also engage in reactions, for example, by participating in cyclization steps following an initial intermolecular reaction. Research on other sulfonamide-containing molecules has demonstrated their utility in MCRs, such as the synthesis of N-arylsulfonyl pyrazoles from arylsulfonyl hydrazones and alkynes, showcasing the reactivity of the sulfonamide framework in building heterocyclic systems. researchgate.net

| MCR Type | Role of this compound | Other Components | Potential Product Scaffold |

|---|---|---|---|

| Aza-Diels-Alder (Povarov) | Dienophile | Aniline, Aldehyde | Sulfonamide-functionalized Tetrahydroquinolines |

| Michael-Initiated Ring Closure | Michael Acceptor | Nucleophile (e.g., malonates), Carbonyl compound | Substituted Piperidines or other N-Heterocycles |

| Ugi-type Reaction | Acid component (hypothetical) | Aldehyde/Ketone, Amine, Isocyanide | α-Acylamino Amide derivatives with Sulfonamide moiety |

Atom Economy and Green Aspects in this compound MCRs

A primary advantage of MCRs is their high atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. beilstein-journals.orgscribd.com By design, MCRs combine multiple substrates into a single, more complex molecule, minimizing the formation of byproducts and waste. researchgate.net

The incorporation of this compound into MCRs aligns with the principles of green chemistry. researchgate.net These one-pot reactions reduce the number of synthetic steps, which in turn decreases the consumption of solvents, reagents, and energy required for intermediate purification and isolation. nih.gov The development of MCRs using reusable, heterogeneous catalysts can further enhance the environmental sustainability of these processes. um.edu.mt The convergence and high bond-forming efficiency of MCRs make them an environmentally preferable alternative to traditional linear synthetic routes. rsc.org

Domino and Cascade Reactions with this compound

Domino and cascade reactions are processes involving two or more bond-forming transformations that occur sequentially in a single synthetic operation without the need to isolate intermediates. uni-rostock.de These reactions are powerful tools for the rapid construction of complex molecular frameworks from simple precursors.

Sequential Reaction Pathways for Complex Molecular Architectures

The distinct reactivity of the vinyl and allyl functionalities in this compound allows for its strategic use in domino and cascade sequences. A reaction can be initiated at one site, leading to the formation of an intermediate that subsequently triggers a reaction at the second functional group.

For example, a domino sequence could be initiated by a Michael addition of a nucleophile to the vinylsulfonamide moiety. The resulting anionic intermediate could then undergo an intramolecular allylic alkylation, forming a cyclic structure. Alternatively, a radical cascade reaction could be initiated by the addition of a radical to either the allyl or vinyl group, propagating a sequence of cyclization and/or intermolecular trapping events to build complex polycyclic systems. nih.gov The development of such sequences provides efficient access to intricate molecular architectures that would otherwise require lengthy, multi-step syntheses. researchgate.net An example of a related process is the oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids to furnish fused pyridine (B92270) systems, demonstrating how sequential bond formations can rapidly increase molecular complexity. nih.gov

Stereoselective Synthesis with this compound as a Chiral Auxiliary or Building Block

Stereoselective synthesis is a critical aspect of modern organic chemistry, particularly in the preparation of pharmaceuticals and biologically active compounds. This compound can serve as a valuable prochiral building block in these transformations.

Diastereoselective and Enantioselective Transformations

When used as a substrate in stereoselective reactions, the vinylsulfonamide group of this compound can undergo a variety of transformations with high stereocontrol. For instance, in the presence of a chiral catalyst, it can participate in asymmetric Michael additions, Diels-Alder reactions, or cyclopropanations.

The concept of using a chiral auxiliary—a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction—is well-established. wikipedia.orgsigmaaldrich.com While this compound itself is not chiral, it can be attached to a chiral auxiliary, such as a chiral oxazolidinone or pseudoephedrine, via the sulfonamide nitrogen. nih.govharvard.edu This chiral-modified substrate could then undergo diastereoselective reactions. For example, conjugate addition to the vinyl group would proceed with a facial bias imposed by the sterically demanding auxiliary, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. nih.gov

Furthermore, this compound can be used in reactions to create axially chiral sulfonamides, a class of compounds with important applications in asymmetric catalysis. mdpi.comresearchgate.net Stereoselective cycloadditions involving N-sulfonylaziridines have also been reported, indicating the utility of the N-sulfonyl group in directing stereochemical outcomes. zendy.ioresearchgate.net

| Transformation Type | Stereocontrol Method | Potential Outcome |

|---|---|---|

| Asymmetric Michael Addition | Chiral Lewis Acid or Organocatalyst | Enantiomerically enriched β-functionalized sulfonamides |

| Diastereoselective Diels-Alder | Attachment of Chiral Auxiliary (e.g., Evans oxazolidinone) | Diastereomerically enriched cyclohexene (B86901) sulfonamides |

| Asymmetric Allylation | Chiral Palladium Catalyst | Enantioselective formation of N-C axial chirality |

| Diastereoselective Conjugate Addition | Use of a chiral auxiliary like pseudoephenamine | High diastereoselectivity in the addition product |

Polymerization Studies of N Allylethenesulfonamide

Radical Polymerization of N-Allylethenesulfonamide

Radical polymerization of this compound, as with other allyl monomers, presents unique challenges. Allyl monomers are known to be less reactive in comparison to other ethylenically unsaturated monomers, which often results in slow reaction rates and low monomer conversions google.com. This is primarily due to degradative chain transfer to the monomer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive allylic radical.

The kinetics of free radical polymerization of this compound would be expected to be influenced by the distinct reactivities of the vinyl and allyl groups. The polymerization is generally characterized by initiation, propagation, and termination steps youtube.comresearchgate.net. The rate of polymerization is dependent on the monomer and initiator concentrations youtube.com. A steady-state assumption, where the rate of initiation equals the rate of termination, is often applied to simplify the kinetic analysis youtube.com.

The thermodynamics of polymerization are governed by the Gibbs free energy equation, which considers both enthalpy and entropy changes. The conversion of a double bond into two single bonds during polymerization is an exothermic process, resulting in a negative enthalpy change (ΔH). However, the process of converting many small monomer molecules into a large polymer chain leads to a decrease in the degrees of freedom, resulting in a negative entropy change (ΔS). For polymerization to be spontaneous, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative.

A computational study using density functional theory (DFT) on the free radical polymerization of allyl methacrylate derivatives has shown that cyclization can be a competing reaction, with the tendency for cyclization being dependent on the monomer structure researchgate.net. Similar computational approaches could provide valuable insights into the polymerization mechanism of this compound.

The choice of initiator is crucial for the successful radical polymerization of allyl monomers. Common free-radical initiators that could be employed for this compound polymerization include peroxides and azo compounds google.comepo.orgsigmaaldrich.com. Examples of suitable initiators are listed in the table below.

| Initiator Type | Examples |

| Peroxides | Hydrogen peroxide, Benzoyl peroxide, Di-tert-butylperoxide, Tert-butylhydroperoxide, Tert-butylperbenzoate google.comepo.org |

| Azo Compounds | Azobis(isobutyronitrile) (AIBN) google.comepo.orgsigmaaldrich.com |

A key strategy to improve the conversion of allyl monomers is the gradual addition of the free-radical initiator during the polymerization process google.comepo.org. This technique helps to maintain a low and steady concentration of radicals, which can suppress side reactions and lead to higher monomer conversions compared to charging the entire initiator amount at the beginning of the reaction google.comepo.org. The optimal amount and addition rate of the initiator depend on several factors, including the specific initiator used, the monomer concentration, reaction temperature, and desired polymer properties google.com.

For aqueous polymerization, water-soluble initiators like ammonium persulfate are commonly used ciac.jl.cnmdpi.com.

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. These methods are particularly valuable for synthesizing well-defined polymers from monomers that are challenging to polymerize via conventional free radical methods.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique. While specific studies on the RAFT polymerization of this compound are not prevalent, research on the RAFT polymerization of structurally related vinyl sulfonate esters and other unconjugated monomers provides valuable insights researchgate.netdigitellinc.com.

For unconjugated monomers like this compound, xanthate-type chain transfer agents (CTAs) are often more effective than dithioesters or trithiocarbonates, which are typically used for conjugated monomers mdpi.com. The choice of the Z-group in the RAFT agent is critical and should be tailored to the reactivity of the monomer mdpi.com. The table below summarizes some RAFT agents used for the polymerization of related monomers.

| RAFT Agent Type | Example | Monomer Class |

| Xanthate | O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate | Vinyl sulfonate esters researchgate.net |

| Xanthate | S-2-propionic acid-O-ethyl xanthate | N-vinyl pyrrolidone nih.gov |

| Dithiocarbamate | N-aryl N-(4-pyridyl) S-cyanomethyl dithiocarbamates | Vinyl esters mdpi.com |

Successful RAFT polymerization of vinyl sulfonate esters has been achieved using xanthate-type CTAs, yielding polymers with low polydispersities and controlled molecular weights researchgate.net. A similar approach could likely be adapted for this compound.

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for controlled polymerization. The application of ATRP to allyl-containing monomers has been explored, although it can be challenging due to the potential for side reactions involving the allyl group cmu.eduresearchgate.net.

Successful ATRP has been reported for the synthesis of polymers containing sulfonic acid groups, such as poly(p-phenyl styrenesulfonate), using a CuBr/bpy(PMDETA) catalyst system nih.gov. This suggests that with careful selection of the catalyst, ligand, and reaction conditions, ATRP of this compound or its derivatives could be feasible. Functional initiators can also be used in ATRP to introduce specific end-groups to the polymer chains cmu.edu.

The general mechanism of ATRP involves a reversible activation of a dormant species (an alkyl halide) by a transition metal complex, generating a propagating radical cmu.edu. The success of ATRP for a given monomer depends on the equilibrium between the active and dormant species.

Copolymerization of this compound with Other Monomers

Copolymerization of this compound with other vinyl monomers is a promising strategy to tailor the properties of the resulting polymers. By incorporating comonomers such as acrylamide, acrylic acid, or styrene, it is possible to modify characteristics like solubility, thermal stability, and mechanical properties.

Studies on the copolymerization of acrylamide with sodium allylsulfonate have shown that water-soluble copolymers can be prepared using ammonium persulfate as an initiator in an aqueous solution ciac.jl.cn. The monomer reactivity ratios, which describe the relative reactivity of the monomers towards the growing polymer chain, can be determined using methods like the Kelen-Tudos method ciac.jl.cn.

Similarly, hydrogels have been prepared by the crosslinking copolymerization of N-allyl maleamic acid with acrylamide and acrylic acid researchgate.net. This indicates that the allyl group can participate in crosslinking reactions, which could also be a feature of this compound copolymerization.

The copolymerization of styrene with various monomers is also well-documented mdpi.comresearchgate.netekb.eg. The properties of the resulting copolymers are highly dependent on the comonomer content and the sequence distribution along the polymer chain mdpi.com.

Synthesis and Characterization of this compound Copolymers

The synthesis of copolymers incorporating this compound can be achieved through various methods, with free radical polymerization being a common and versatile approach. This technique allows for the combination of this compound with a wide range of other vinyl monomers to tailor the final properties of the copolymer. For instance, copolymerization with monomers like acrylamide or allyl methacrylate can be initiated by thermal initiators such as 2,2'-Azobis(isobutyronitrile) (AIBN) under an inert atmosphere. researchgate.net The introduction of the sulfonamide group (–SO₂NH–) alongside an allyl group provides unique functionalities within the polymer chain, influencing properties like hydrophilicity, thermal stability, and potential for post-polymerization modification.

The characterization of these copolymers is crucial to confirm their structure, composition, and physical properties. A suite of analytical techniques is typically employed for this purpose. Fourier-transform infrared spectroscopy (FTIR) is used to verify the incorporation of the respective monomers by identifying characteristic absorption bands of their functional groups, such as the stretching vibrations of S=O and N-H in the sulfonamide moiety. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the copolymer's microstructure and the molar ratio of the incorporated monomers. mdpi.comresearchgate.net Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight and molecular weight distribution (polydispersity) of the copolymer chains. nih.gov Thermal properties are assessed using Thermogravimetric Analysis (TGA), which reveals the thermal stability and decomposition profile of the material. researchgate.net

Table 1: Techniques for Characterizing this compound Copolymers

| Technique | Purpose | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. | Presence of characteristic bonds (e.g., S=O, N-H, C=C). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and composition. | Monomer ratio, tacticity, and connectivity. |

| Gel Permeation Chromatography (GPC) | To measure molecular weight and its distribution. | Number average molecular weight (Mn), weight average molecular weight (Mw), and Polydispersity Index (PDI). |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability. | Decomposition temperature and degradation profile. |

| Differential Scanning Calorimetry (DSC) | To identify thermal transitions. | Glass transition temperature (Tg) and melting point (Tm). |

Block and Graft Copolymer Architectures

Beyond random copolymers, this compound can be incorporated into more complex polymer architectures like block and graft copolymers. These structures are composed of distinct polymer chains covalently linked together, often leading to microphase separation and unique material properties. researchgate.net

Block Copolymers: These are linear copolymers with long sequences or "blocks" of one monomer followed by a block of another. Synthesis of well-defined block copolymers typically requires controlled/living polymerization techniques. researchgate.net A common strategy involves the sequential addition of monomers. For example, a living polymer chain of a first monomer can be used to initiate the polymerization of a second monomer, such as this compound.

Graft Copolymers: These architectures consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. nih.gov There are three primary methods for synthesizing graft copolymers:

"Grafting from": Initiating sites are created along a polymer backbone, from which the graft chains are grown. nih.govmdpi.com

"Grafting onto": Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary functional groups. mdpi.com

"Grafting through": This method involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end-group). nih.govmdpi.com

The choice of method depends on the desired graft density and chain length uniformity. nih.gov For a monomer like this compound, its allyl or ethenesulfonyl group could be utilized in these synthetic strategies to create novel amphiphilic or functional graft copolymers. mdpi.com These complex architectures are valuable for applications such as surface modifiers, compatibilizers, and drug delivery vehicles. mdpi.com

Table 2: Comparison of Graft Copolymer Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Grafting from | Graft chains are grown from initiating sites on the main backbone. | High graft density can be achieved; good control over graft length with controlled polymerization. | Potential for backbone degradation during initiation site formation. |

| Grafting onto | Pre-made side chains are attached to the main backbone. | Backbone and grafts can be fully characterized before coupling; uniform graft length. | Lower grafting efficiency due to steric hindrance. |

| Grafting through | A macromonomer is copolymerized with another monomer. | Simple one-pot reaction; control over graft spacing. | Low reactivity of macromonomers can lead to low molecular weight. nih.gov |

Supramolecular Polymerization of this compound Analogues

Supramolecular polymers are formed through directional and reversible non-covalent interactions, such as hydrogen bonding or π-π stacking, which drive the self-assembly of monomeric units into polymer-like chains. nih.gov

Self-Assembly Mechanisms Leading to Supramolecular Polymers

The this compound structure contains a sulfonamide group (–SO₂NH–), which is a powerful motif for directing self-assembly through hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group (S=O) act as hydrogen bond acceptors. This capability allows analogues of this compound to form extended chains and networks. acs.org The self-assembly process is driven by the collective strength of these individual, weak interactions. universiteitleiden.nl The bulkiness of groups attached to the sulfonamide can influence the efficiency of this hydrogen bonding, with less bulky substituents generally allowing for more ordered and crystalline assembled structures. acs.org Other non-covalent forces that can contribute to the self-assembly of polymers include van der Waals forces, electrostatic interactions, and hydrophobic effects. nih.gov

Kinetic and Thermodynamic Control in Supramolecular Polymer Formation

The formation of supramolecular polymers can be governed by either kinetic or thermodynamic control, leading to different final structures. researchgate.netresearchgate.net

Thermodynamic Control: Under thermodynamic control, the system reaches its lowest energy state, forming the most stable possible aggregate. This is typically achieved under conditions that allow for equilibrium, such as slow cooling or annealing. The polymerization process is reversible, and the final structure is independent of the assembly pathway. nih.gov

Kinetic Control: Under kinetic control, the final structure is the one that forms the fastest, which may not be the most stable. This often results in a metastable or "kinetically trapped" state. nih.gov Rapid changes in conditions, such as fast cooling or solvent switching, can favor the formation of these kinetic products. These structures can sometimes be converted to the thermodynamic product over time or with the input of energy (e.g., heating). researchgate.net

Supramolecular polymerization can follow different models, such as the isodesmic model, where the association constant for adding a monomer is the same at every step, or the cooperative (or nucleated) model, which involves a difficult initial nucleation step followed by a more favorable elongation phase. nih.govresearchgate.net Understanding these principles allows for precise control over the length, structure, and properties of the resulting supramolecular materials. researchgate.net

Topochemical Polymerization Involving this compound Derivatives

Topochemical polymerization is a unique type of solid-state reaction where the crystal lattice of the monomer pre-organizes the molecules into a specific orientation that is favorable for polymerization. rsc.org This reaction proceeds with minimal atomic or molecular movement, and the stereochemistry of the resulting polymer is dictated by the crystal structure of the monomer.

Solid-State Reactivity and Crystallographic Control

For a derivative of this compound to undergo topochemical polymerization, its molecules must crystallize in a lattice where the reactive groups (the allyl and/or ethenesulfonyl moieties) of adjacent monomers are aligned at an appropriate distance and orientation for bond formation. nih.gov This precise alignment is the cornerstone of topochemical reactions and is typically achieved through crystal engineering. nih.gov Crystal engineering involves the rational design of molecular crystals using intermolecular interactions like hydrogen bonds, halogen bonds, or π-π stacking to control the packing arrangement. nih.gov

By carefully designing derivatives of this compound—for instance, by introducing other functional groups that promote a specific packing motif—it is possible to create a crystalline structure suitable for solid-state polymerization. The reaction can then be initiated by an external stimulus like heat or UV light. The major advantage of this approach is the ability to produce highly stereoregular and crystalline polymers that are often difficult to synthesize using conventional solution-phase methods. rsc.orgnih.gov

Photoinduced Topochemical Polymerization.